An In-Depth Technical Guide to the Synthesis of N-(2-Amino-4-fluorophenyl)methanesulfonamide
An In-Depth Technical Guide to the Synthesis of N-(2-Amino-4-fluorophenyl)methanesulfonamide
This guide provides a comprehensive, technically detailed protocol for the synthesis of N-(2-Amino-4-fluorophenyl)methanesulfonamide, a valuable intermediate in pharmaceutical research and development. The methodology is presented with a focus on the underlying chemical principles, ensuring a thorough understanding of the experimental choices. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Introduction: The Significance of a Fluorinated Aryl Sulfonamide
N-(2-Amino-4-fluorophenyl)methanesulfonamide incorporates several key structural features that make it a molecule of interest in medicinal chemistry. The presence of a fluorine atom can significantly modulate the pharmacokinetic and physicochemical properties of a drug candidate, often enhancing metabolic stability and membrane permeability. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. The ortho-amino group provides a reactive handle for further chemical elaboration, making this compound a versatile building block for the synthesis of more complex molecules, such as inhibitors of histone deacetylases (HDACs).[1][2][3]
This guide will detail a robust and reproducible synthetic route to N-(2-Amino-4-fluorophenyl)methanesulfonamide, starting from commercially available 4-fluoro-1,2-phenylenediamine.
Synthetic Strategy: Regioselective Monosulfonylation
The core of this synthesis is the regioselective monosulfonylation of 4-fluoro-1,2-phenylenediamine with methanesulfonyl chloride. The primary challenge lies in selectively reacting with only one of the two amino groups. The two amino groups in 4-fluoro-1,2-phenylenediamine have slightly different reactivities due to the electronic effect of the fluorine atom. However, achieving high selectivity for monosulfonylation over disulfonylation requires careful control of the reaction conditions.
The chosen strategy employs a suitable base to deprotonate one of the amino groups, rendering it more nucleophilic and facilitating its reaction with the electrophilic methanesulfonyl chloride. The use of a slight excess of the diamine relative to the sulfonyl chloride can also favor the mono-substituted product.
Caption: Overall workflow for the synthesis of N-(2-Amino-4-fluorophenyl)methanesulfonamide.
Experimental Protocol
This protocol is a self-validating system, with in-process checks and purification steps designed to ensure the isolation of the target compound with high purity.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Molarity/Concentration | Supplier Recommendation |
| 4-Fluoro-1,2-phenylenediamine | 367-31-7 | 126.13 | - | Sigma-Aldrich (≥97%) |
| Methanesulfonyl chloride | 124-63-0 | 114.55 | - | Sigma-Aldrich (≥99.5%) |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | - | Acros Organics (99.8%) |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | - | Fisher Scientific (HPLC grade) |
| Hexanes | 110-54-3 | 86.18 | - | Fisher Scientific (HPLC grade) |
| Deionized water | 7732-18-5 | 18.02 | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | VWR Chemicals |
| Silica gel for column chromatography | 63231-67-4 | - | 230-400 mesh | Sorbent Technologies |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-fluoro-1,2-phenylenediamine (1.26 g, 10.0 mmol).[4][5][6]
-
Dissolve the diamine in anhydrous pyridine (20 mL). Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Methanesulfonyl Chloride:
-
Slowly add methanesulfonyl chloride (0.77 mL, 1.15 g, 10.0 mmol) dropwise to the cooled solution over a period of 15 minutes.
-
Causality: A slow, dropwise addition is crucial to control the exothermic reaction and to minimize the formation of the di-sulfonated byproduct.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The starting material, product, and any byproducts should have distinct Rf values.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into 100 mL of ice-cold deionized water. This will precipitate the crude product and dissolve the pyridinium hydrochloride salt.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[2]
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining water-soluble impurities.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.[2]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield N-(2-Amino-4-fluorophenyl)methanesulfonamide as a solid.
-
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The spectrum should show characteristic peaks for the aromatic protons, the amino protons, and the methyl protons of the methanesulfonyl group. The integration of these peaks should correspond to the number of protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The spectrum will confirm the presence of all the carbon atoms in the molecule, including the aromatic carbons and the methyl carbon.
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretches of the amino group, the S=O stretches of the sulfonamide, and the C-F stretch should be observable.
Safety and Handling
Trustworthiness through Safety: A well-designed protocol inherently includes robust safety measures.
-
Methanesulfonyl chloride is highly toxic, corrosive, and a lachrymator. It is fatal if inhaled and causes severe skin burns and eye damage.[1][7]
-
Handling: Always handle methanesulfonyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.
-
Spills: In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal.
-
Disposal: Dispose of waste methanesulfonyl chloride and contaminated materials as hazardous waste according to local, state, and federal regulations.[1]
-
-
Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.
-
4-Fluoro-1,2-phenylenediamine may cause skin, eye, and respiratory irritation.[4] Avoid inhalation of dust and contact with skin and eyes.
Caption: Key safety precautions for the synthesis protocol.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of N-(2-Amino-4-fluorophenyl)methanesulfonamide. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and development. The emphasis on the rationale behind each step is intended to empower the user to not only replicate the synthesis but also to adapt and troubleshoot the procedure as needed.
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- Supramolecular self-assembly driven by catechol-metal ion coordination. (n.d.). Figure S1. 1H NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6.
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Brown, S. P., et al. (2022). A Sulfonative rearrangement of N-Aryl Sulfamates to para-Sulfonyl Anilines. ChemRxiv. Retrieved from [Link]
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Yüksek, H., et al. (2015). Spectral characterization and crystal structure of 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]-benzohydrazide. Journal of Molecular Structure, 1099, 243-249. Retrieved from [Link]
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Chen, Y., et al. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. PubMed. Retrieved from [Link]
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Kaczor, A. A., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABAA Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(3), 485-500. Retrieved from [Link]
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Wang, X., et al. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry, 66(10), 7016-7037. Retrieved from [Link]
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